Tert-Butyl 8-Oxo-5-Oxa-2-Azaspiro[3.5]Nonane-2-Carboxylate
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Overview
Description
Tert-Butyl 8-Oxo-5-Oxa-2-Azaspiro[3.5]Nonane-2-Carboxylate: is a complex organic compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . This compound belongs to the class of spiro compounds, which are characterized by their unique fused ring structures. It is primarily used in research and development within the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-Butyl 8-Oxo-5-Oxa-2-Azaspiro[3.5]Nonane-2-Carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor followed by oxidation and esterification steps. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and improve efficiency, often employing continuous flow chemistry to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 8-Oxo-5-Oxa-2-Azaspiro[3.5]Nonane-2-Carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.
Biology: In biological research, Tert-Butyl 8-Oxo-5-Oxa-2-Azaspiro[3.5]Nonane-2-Carboxylate is used to study enzyme inhibition and receptor binding. It can act as a probe to investigate biological pathways and mechanisms.
Medicine: The compound has potential applications in drug discovery and development. It may be used to create new therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing advanced materials with specific properties.
Mechanism of Action
The mechanism by which Tert-Butyl 8-Oxo-5-Oxa-2-Azaspiro[3.5]Nonane-2-Carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate: This compound has a similar structure but differs in the position of the oxygen and nitrogen atoms.
Tert-Butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate: Another closely related compound with a slight variation in the position of the carboxylate group.
Uniqueness: Tert-Butyl 8-Oxo-5-Oxa-2-Azaspiro[3.5]Nonane-2-Carboxylate is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed understanding of Tert-Butyl 8-Oxo-5-Oxa-2-Azaspiro[35]Nonane-2-Carboxylate, its preparation methods, chemical reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 8-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-12(8-13)6-9(14)4-5-16-12/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQTUNDLJVQSOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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